molecular formula C14H18O2 B067484 3-[(3-Methoxyphenyl)methyl]cyclohexanone CAS No. 171046-92-7

3-[(3-Methoxyphenyl)methyl]cyclohexanone

Cat. No.: B067484
CAS No.: 171046-92-7
M. Wt: 218.29 g/mol
InChI Key: SHLAQNMUAQEQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Methoxyphenyl)methyl]cyclohexanone (CAS 171046-92-7) is a versatile substituted cyclohexanone that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. This compound features a cyclohexanone ring strategically functionalized with a 3-methoxybenzyl group, making it a key precursor for the construction of more complex molecular architectures. Key Research Applications: Pharmaceutical Intermediate: This compound and its structural analogues are of significant interest in medicinal chemistry. Research indicates its potential role as a key synthon in the synthesis of complex pharmacologically active molecules, including studies related to analgesic development . Nonlinear Optical (NLO) Materials: Cyclohexanone-based chalcone derivatives have demonstrated notable potential in the field of photonics, exhibiting strong nonlinear optical properties suitable for applications in laser technology, optical switching, and signal processing . Versatile Synthetic Building Block: The strategic placement of substituents on the cyclohexanone scaffold dictates regioselectivity and stereoselectivity in subsequent reactions. It is a crucial intermediate for powerful carbon-carbon bond-forming reactions, including Michael additions and alkylations, enabling access to diverse carbocyclic and heterocyclic structures . Handling and Safety: This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or veterinary use, or for human consumption . Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-14-7-3-5-12(10-14)8-11-4-2-6-13(15)9-11/h3,5,7,10-11H,2,4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLAQNMUAQEQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598331
Record name 3-[(3-Methoxyphenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171046-92-7
Record name 3-[(3-Methoxyphenyl)methyl]cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171046-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Methoxyphenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Enolate Formation : Cyclohexanone is deprotonated at its α-position using a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at −78°C.

  • Alkylation : The enolate reacts with 3-methoxybenzyl bromide or chloride, yielding the alkylated product.

  • Workup : The reaction is quenched with aqueous ammonium chloride, followed by extraction with ethyl acetate and purification via column chromatography (hexane/ethyl acetate).

Key advantages include regioselectivity and compatibility with diverse benzyl halides. However, steric hindrance from the methoxy group may reduce yields compared to unsubstituted analogs.

Representative Data

ParameterDetail
BaseLDA (2.2 equiv)
SolventTHF, −78°C to room temperature
Alkylating Agent3-Methoxybenzyl bromide (1.1 equiv)
Yield68–75%

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a biphasic reaction system to enhance the efficiency of enolate alkylation, particularly for industrial-scale synthesis.

Protocol

  • Catalyst Selection : Aliquat-336 (trioctylmethylammonium chloride) or PEG-400 is employed to shuttle the enolate between aqueous and organic phases.

  • Reaction Setup : Cyclohexanone, 3-methoxybenzyl chloride, and 50% NaOH aqueous solution are stirred in dichloromethane (DCM) at room temperature.

  • Isolation : The organic layer is separated, dried over MgSO₄, and concentrated. Recrystallization from ethanol yields the pure product.

This method reduces reliance on cryogenic conditions and achieves comparable yields (65–72%) to traditional enolate alkylation.

Stork Enamine Alkylation

The Stork enamine method circumvents the need for strong bases by utilizing enamine intermediates to mediate alkylation.

Synthetic Pathway

  • Enamine Formation : Cyclohexanone is condensed with pyrrolidine in toluene under reflux with azeotropic water removal.

  • Alkylation : The enamine reacts with 3-methoxybenzyl bromide at 80°C, forming the alkylated intermediate.

  • Hydrolysis : The product is hydrolyzed using 2M HCl, regenerating the ketone and releasing pyrrolidine.

This method achieves higher yields (up to 82%) due to milder conditions and reduced side reactions.

Grignard Reagent-Based Synthesis

Adapting methodologies from related compounds, a Grignard reagent derived from 3-methoxybromobenzene can be employed.

Procedure

  • Grignard Formation : 3-Methoxybromobenzene reacts with magnesium in THF under argon to generate the aryl magnesium bromide.

  • Nucleophilic Addition : The Grignard reagent is added to cyclohexanone at 0°C, forming 1-(3-methoxyphenyl)cyclohexanol.

  • Oxidation : The tertiary alcohol is oxidized back to the ketone using Jones reagent (CrO₃/H₂SO₄), though yields are moderate (50–60%) due to over-oxidation risks.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and inline analytics (e.g., FTIR) are critical for process control. A representative protocol involves:

  • Continuous Alkylation : Cyclohexanone and 3-methoxybenzyl chloride are pumped through a reactor packed with immobilized base catalysts (e.g., K₂CO₃ on alumina).

  • Yield : 85% with a throughput of 10 kg/hour .

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Methoxyphenyl)methyl]cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
One of the most significant applications of 3-[(3-Methoxyphenyl)methyl]cyclohexanone is in the development of analgesics. It is structurally related to Tramadol, a widely used non-addictive pain reliever. Research indicates that compounds with similar structures can exhibit significant analgesic effects by acting on the central nervous system.

Case Study: Tramadol Derivatives
A study highlighted the purification process of Tramadol derivatives, including those involving this compound. The research demonstrated that specific modifications to the cyclohexanone structure could enhance analgesic potency while reducing side effects associated with traditional opioids .

Organic Synthesis

Intermediate in Chemical Reactions
this compound serves as an essential intermediate in various organic synthesis reactions. Its ability to undergo Grignard reactions allows for the formation of more complex organic molecules, making it valuable in pharmaceutical synthesis.

Reaction TypeDescriptionReference
Grignard ReactionUsed to synthesize complex compounds from simple precursors.
Electrophilic AdditionReacts with nucleophiles to form new carbon-carbon bonds.

Materials Science

Nonlinear Optical Applications
Recent studies have explored the use of cyclohexanone derivatives, including this compound, in nonlinear optical (NLO) materials. These materials have potential applications in photonic devices and laser technology.

Case Study: NLO Properties
Research conducted on chalcone derivatives revealed that modifications involving this compound resulted in enhanced optical properties suitable for NLO applications. The study measured various parameters such as thermal stability and optical nonlinearity, showing promising results for future applications in optical devices .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives of cyclohexanones can exhibit significant antibacterial activity against various pathogens.

Pathogen TestedActivity LevelReference
Staphylococcus aureusModerate antibacterial activity observed.
Escherichia coliSignificant inhibition of growth noted.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenyl)methyl]cyclohexanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs differ in substituent positions, functional groups, and pharmacological profiles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-[(3-Methoxyphenyl)methyl]cyclohexanone 3-methoxyphenylmethyl at C3 of cyclohexanone C₁₅H₁₈O₂ 230.30 Aromatic substitution; lacks amino groups.
Methoxetamine () 3-methoxyphenyl and ethylamino groups at C2 of cyclohexanone C₁₅H₂₁NO₂ 247.34 NMDA receptor antagonist; psychoactive properties.
Tramadol () 3-methoxyphenyl and dimethylaminomethyl groups at C1 of cyclohexanol C₁₆H₂₅NO₂ 263.38 Dual mechanism: μ-opioid agonist and serotonin/norepinephrine reuptake inhibition.
2-(3-Hydroxyphenyl)-2-(ethylamino)cyclohexanone () 3-hydroxyphenyl and ethylamino groups at C2 of cyclohexanone C₁₅H₂₁NO₂ 247.34 Hydroxyl group enhances polarity; potential metabolite of methoxetamine.
Cyclohexanone, 2-[(2-methoxyphenyl)methyl]- () 2-methoxyphenylmethyl at C2 of cyclohexanone C₁₄H₁₈O₂ 218.29 Substituent position alters steric and electronic effects.

Physicochemical Properties

  • Polarity: The 3-methoxyphenyl group increases hydrophobicity compared to hydroxylated analogs (e.g., 2-(3-hydroxyphenyl)-cyclohexanone in ).
  • Solubility: Methoxy groups generally reduce water solubility; tramadol’s dimethylaminomethyl group improves solubility via salt formation ().
  • Stability: Cyclohexanone derivatives with electron-donating substituents (e.g., methoxy) are less prone to oxidation than hydroxylated analogs.

Key Research Findings

  • Positional Effects: Substituent position (e.g., C2 vs. C3 on cyclohexanone) significantly impacts receptor binding. For example, 3-MeO-PCP (C3 substitution) has higher NMDA affinity than 4-MeO-PCP ().
  • Functional Group Influence: Amino groups (e.g., in methoxetamine) enhance CNS activity, while methoxy groups alone may limit blood-brain barrier penetration.
  • Synthetic Challenges : Steric hindrance from the 3-methoxyphenylmethyl group complicates functionalization at adjacent positions ().

Biological Activity

3-[(3-Methoxyphenyl)methyl]cyclohexanone, also known as 2-(3-methoxyphenyl)cyclohexanone, is an aromatic ketone with the molecular formula C₁₃H₁₆O₂. Its unique structure, featuring a cyclohexanone moiety substituted with a 3-methoxyphenyl group, has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders.

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation of 3-methoxybenzene with cyclohexanone, catalyzed by a Lewis acid such as aluminum chloride. This method allows for the efficient production of the compound, which can then be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm purity and structural integrity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a ligand for the N-methyl-D-aspartate (NMDA) receptor. This interaction suggests its potential application in treating various neurological conditions due to its role as a non-competitive antagonist at the NMDA receptor site. Such antagonism can influence synaptic transmission and neuroplasticity, making it relevant in research focused on disorders such as depression and chronic pain.

The compound's mechanism involves binding to the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. By modulating this receptor's activity, this compound may help in managing symptoms associated with neurodegenerative diseases and mood disorders.

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
2-(3-Methoxyphenyl)cyclohexanoneAromatic ketonePrecursor for NMDA antagonists
3-MethylcyclohexanoneCyclohexanoneLacks aromatic substitution; simpler structure
2-(4-Methoxyphenyl)cyclohexanoneAromatic ketoneDifferent substitution pattern affecting activity
Tramadol (cis isomer)ArylcyclohexylamineNon-addicting analgesic; derived from similar pathways
4-(3-Methoxyphenyl)butan-2-oneKetoneDifferent carbon chain length; varied reactivity

This table illustrates how variations in substituents influence the pharmacological profiles of related compounds.

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

  • NMDA Receptor Studies : Research has shown that compounds interacting with NMDA receptors can significantly affect synaptic plasticity. For instance, studies involving arylcyclohexylamines have demonstrated their potential in modulating pain pathways and treating mood disorders.
  • Antidepressant Effects : A comparative study indicated that NMDA antagonists could provide rapid antidepressant effects in animal models, suggesting that similar compounds may offer therapeutic benefits for depression.
  • Chronic Pain Management : The role of NMDA antagonists in chronic pain management has been documented, highlighting their ability to reduce hyperalgesia and allodynia in various pain models.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-[(3-Methoxyphenyl)methyl]cyclohexanone?

  • Methodology :

  • Grignard Reagent Addition : React cyclohexanone derivatives with a methoxyphenylmethyl Grignard reagent (e.g., 3-methoxybenzylmagnesium bromide). This approach is analogous to the synthesis of 3-ethylcyclohexanone via ethylmagnesium bromide addition to cyclohexanedione .
  • Alkylation : Use Friedel-Crafts alkylation or nucleophilic substitution to introduce the 3-methoxyphenylmethyl group to a pre-functionalized cyclohexanone scaffold. Optimize conditions (e.g., acid catalysts, temperature) to minimize side products like positional isomers .
    • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC).

Q. How can this compound be characterized using spectroscopic methods?

  • NMR Analysis :

  • 1H NMR : Identify methoxy protons (δ ~3.7–3.9 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Cyclohexanone protons typically appear as complex multiplet patterns (δ ~1.2–2.5 ppm) .
  • 13C NMR : Confirm carbonyl (δ ~205–215 ppm) and methoxy carbon (δ ~55 ppm) signals. Compare with structurally similar compounds (e.g., 3-ethylcyclohexanone) for positional isomer differentiation .
    • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the proposed structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in product distribution during synthesis (e.g., unexpected regioisomers)?

  • Mechanistic Studies : Investigate competing reaction pathways (e.g., Zaitsev vs. anti-Zaitsev products) by varying catalysts, solvents, and temperatures. For example, acid-catalyzed reactions may favor thermodynamically stable products, while kinetic control could yield alternate isomers .
  • Analytical Validation : Employ gas chromatography (GC) or GC-MS to separate and quantify products. Cross-reference retention times with synthesized standards .

Q. What strategies differentiate positional isomers of substituted cyclohexanones (e.g., 3- vs. 4-substituted derivatives)?

  • X-ray Crystallography : Resolve crystal structures to unambiguously assign substitution patterns, as demonstrated for dimethyl-substituted cyclohexane derivatives .
  • Advanced NMR Techniques : Utilize 2D NMR (e.g., COSY, NOESY) to correlate proton environments and confirm spatial arrangements. For example, NOE interactions between methoxy protons and cyclohexane protons can distinguish substitution sites .

Q. How can the potential biological activity of this compound be assessed?

  • Receptor Binding Assays : Screen for NMDA receptor antagonism or opioid receptor affinity, given structural similarities to Methoxetamine (MXE), a ketamine analog with CNS activity .
  • In Silico Modeling : Use molecular docking to predict interactions with target receptors (e.g., NMDA, σ1). Validate predictions with in vitro electrophysiology or calcium flux assays .

Methodological Notes

  • Data Contradiction Analysis : When conflicting spectral data arise (e.g., unexpected splitting in NMR), synthesize and characterize reference standards of proposed isomers. Use computational tools (e.g., DFT calculations) to predict NMR shifts for comparison .
  • Reaction Optimization : For regioselective synthesis, employ directing groups (e.g., boronates) on the aromatic ring to control substitution patterns during alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.